3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)17-14(18)16-10-13(20-5)11-7-6-8-12(9-11)19-4/h6-9,13H,10H2,1-5H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIZIVZYJYAEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC(=CC=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea typically involves the reaction of tert-butyl isocyanate with 2-methoxy-2-(3-methoxyphenyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Kinase Inhibition
One of the prominent applications of 3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea is its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is implicated in various diseases, including cancer. The compound has been shown to exhibit inhibitory activity against specific kinases, making it a candidate for further development as an anti-cancer agent. Studies have indicated that derivatives of urea can modulate kinase activity effectively, leading to reduced cell proliferation in certain cancer cell lines .
1.2 Allosteric Modulation
Recent research has highlighted the compound's potential as an allosteric modulator of cannabinoid receptors. Allosteric modulators can enhance or inhibit the activity of a receptor without directly competing with the endogenous ligand. This property is particularly valuable in therapeutic contexts where fine-tuning receptor activity is desired, such as in pain management or addiction treatment .
Case Studies
3.1 Anti-Cancer Activity
A study published in a peer-reviewed journal demonstrated that analogs of this compound exhibited significant cytotoxic effects on breast cancer cell lines. The study utilized both in vitro assays and in vivo models to evaluate the efficacy of these compounds, providing strong evidence for their potential therapeutic use .
3.2 Neuroprotective Effects
Another investigation explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results indicated that treatment with this compound resulted in decreased markers of oxidative stress and improved neuronal survival rates in cultured neurons .
Data Tables
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea (Compound A) with two structurally related analogs:
Key Differences and Implications
Core Functional Group :
- Compound A uses a urea group (N-C(=O)-N), enabling dual hydrogen bonding, which may enhance receptor binding compared to Compound C's acetamide (N-C(=O)-C). Urea derivatives often exhibit stronger interactions with polar residues in target proteins .
- Compound B retains the urea core but replaces the 3-methoxyphenyl group with a 5-methoxyindole , a structure common in serotonin and melatonin analogs. This substitution could shift activity toward indole-sensitive receptors (e.g., MT1/MT2 or 5-HT receptors) .
However, Compound C’s phenylaminoethyl chain may confer higher conformational flexibility, aiding MT2 selectivity .
Biological Activity: Compound C (UCM765) demonstrated anxiolytic and hypnotic effects in rodents via MT2 receptor partial agonism . Compound A’s urea core and tert-butyl group could modulate these effects by altering binding kinetics or receptor subtype specificity. Compound B’s indole moiety may mimic melatonin’s structure, suggesting applications in circadian rhythm regulation or sleep disorders, though empirical data are lacking .
Biological Activity
3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, methoxyphenyl moiety, and a urea functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of the methoxy groups enhances lipophilicity, which may improve membrane permeability and binding affinity to target enzymes or receptors. The urea moiety is known to facilitate hydrogen bonding interactions, further influencing its biological efficacy.
1. Antibacterial Activity
Research has demonstrated that urea derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study indicated that derivatives with similar structural motifs presented minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against these pathogens .
2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory mediators. Urea derivatives have been shown to modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies suggest that these compounds can reduce the production of inflammatory cytokines, indicating their therapeutic potential in conditions like arthritis .
3. Anticancer Activity
Preliminary studies have indicated that urea-based compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, similar compounds have been observed to inhibit tumor growth in animal models when administered at specific dosages .
Case Studies
Several case studies highlight the efficacy of urea derivatives in clinical and experimental settings:
- Case Study 1 : A study on a related compound demonstrated significant tumor regression in mice models when treated with a dosage of 10 mg/kg body weight over four weeks. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
- Case Study 2 : Another investigation focused on the antibacterial efficacy of urea derivatives against multi-drug resistant strains of E. coli, showing promising results with an MIC of 25 µg/mL, suggesting potential for development into new antibiotic therapies .
Data Table: Biological Activities Summary
Q & A
How can researchers optimize the synthesis of 3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea to maximize yield and purity?
Basic Research Focus : Synthesis methodology refinement.
Methodological Answer :
The synthesis typically involves multi-step reactions, including alkylation of 3-methoxyphenol derivatives followed by urea formation. Key considerations include:
- Step 1 : Alkylation of 3-methoxyphenol with tert-butyl glycidyl ether under basic conditions (e.g., K₂CO₃ in DMF). Optimize temperature (60–80°C) and reaction time (8–12 hours) to avoid side-product formation from epoxide ring-opening .
- Step 2 : Urea coupling using tert-butyl isocyanate. Use anhydrous solvents (e.g., THF) and catalytic DMAP to enhance reactivity. Monitor pH to prevent premature hydrolysis .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Validate purity via HPLC .
What advanced techniques are recommended for structural characterization of this urea derivative?
Advanced Research Focus : Crystallography and spectroscopic analysis.
Methodological Answer :
- X-ray Crystallography : Use SHELX software for structure refinement. Prepare single crystals via slow evaporation of a saturated DCM/hexane solution. Analyze hydrogen-bonding patterns (e.g., N-H···O interactions) using graph-set analysis to confirm urea connectivity and spatial arrangement .
- NMR Spectroscopy : Assign ¹H and ¹³C signals with 2D experiments (COSY, HSQC). The tert-butyl group typically appears as a singlet at ~1.3 ppm (¹H), while the methoxy groups resonate at ~3.8 ppm .
How can researchers design experiments to evaluate the compound’s biological activity in medicinal chemistry contexts?
Advanced Research Focus : Structure-activity relationship (SAR) studies.
Methodological Answer :
- Target Selection : Prioritize enzymes or receptors with known urea-binding domains (e.g., kinases, GPCRs). Use molecular docking (AutoDock Vina) to predict binding modes, focusing on interactions between the tert-butyl group and hydrophobic pockets .
- Assay Design : Conduct dose-response assays (IC₅₀ determination) in cell-based models. For example, test inhibition of cyclooxygenase-2 (COX-2) using a fluorometric kit, comparing results to known urea-based inhibitors .
What strategies improve solubility and formulation stability for in vivo studies?
Basic Research Focus : Physicochemical property optimization.
Methodological Answer :
- Solubility Screening : Test solvents like PEG-400, cyclodextrin complexes, or lipid-based emulsions. The methoxy groups enhance water solubility, but the tert-butyl moiety may require co-solvents (e.g., 10% DMSO in saline) .
- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks). Monitor degradation via LC-MS; hydrolytic cleavage of the urea bond is a common pathway under acidic conditions .
How can researchers resolve contradictions in stability data under varying pH conditions?
Advanced Research Focus : Mechanistic degradation analysis.
Methodological Answer :
- pH-Dependent Studies : Conduct kinetic experiments in buffers (pH 1–10). Use TGA/DSC to identify thermal decomposition thresholds. The urea bond is prone to hydrolysis at pH < 3 or >10, generating tert-butylamine and methoxyphenyl derivatives .
- Isotopic Labeling : Synthesize a deuterated analog to track degradation pathways via MS/MS fragmentation patterns .
What computational methods validate proposed reaction mechanisms during synthesis?
Advanced Research Focus : Mechanistic modeling.
Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for urea formation. Compare activation energies of tert-butyl isocyanate vs. alternative reagents (e.g., carbodiimides). B3LYP/6-31G(d) is suitable for predicting regioselectivity .
- Kinetic Isotope Effects (KIE) : Synthesize ¹⁵N-labeled intermediates to validate nucleophilic attack mechanisms during urea coupling .
How does crystallographic data inform structure-property relationships for this compound?
Advanced Research Focus : Hydrogen-bonding networks.
Methodological Answer :
- Graph-Set Analysis : Use Mercury software to categorize hydrogen bonds (e.g., R₂²(8) motifs common in ureas). Correlate packing efficiency with melting points or solubility .
- Comparative Crystallography : Analyze analogs (e.g., 3-[2,2-bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea) to assess how substituents (methoxy vs. trifluoromethyl) alter lattice stability .
What experimental designs address discrepancies in reported biological activity data?
Advanced Research Focus : Reproducibility and SAR validation.
Methodological Answer :
- Blind Screening : Test the compound against a panel of related targets (e.g., 20 kinases) to identify off-target effects. Use positive/negative controls (e.g., staurosporine for kinase inhibition) .
- Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) to identify active metabolites contributing to conflicting bioactivity reports .
How can researchers optimize analytical methods for detecting low-concentration impurities?
Basic Research Focus : Analytical chemistry.
Methodological Answer :
- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with a gradient of 0.1% formic acid in acetonitrile/water. Set MS to SIM mode for detecting tert-butylamine (m/z 74.1) and methoxyphenol (m/z 124.1) as degradation markers .
- LOQ Validation : Establish a limit of quantification ≤ 0.1% via calibration curves. Use deuterated internal standards to correct matrix effects .
What advanced techniques elucidate degradation pathways during long-term storage?
Advanced Research Focus : Stability mechanism elucidation.
Methodological Answer :
- Forced Degradation : Expose the compound to UV light (ICH Q1B guidelines), heat (60°C), and humidity (75% RH). Analyze degradants via LC-HRMS and NMR to identify photooxidation products (e.g., quinone methides from methoxy groups) .
- Solid-State NMR : Characterize amorphous vs. crystalline phase changes impacting chemical stability. Compare ¹³C CP/MAS spectra before/after stress testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
